molecular formula C15H22Cl2N4O2 B8224209 tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate

Cat. No.: B8224209
M. Wt: 361.3 g/mol
InChI Key: XRUQSUXATXQMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery programs, particularly those focused on kinase inhibition. The molecule features a piperidine scaffold protected by a Boc (tert-butoxycarbonyl) group, which is a standard strategy for nitrogen protection in multi-step synthetic routes. The 2,4-dichloropyrimidine moiety is a highly versatile and reactive handle, allowing for selective substitution at different positions through stepwise nucleophilic aromatic substitution. This reactivity profile makes it a critical building block for the synthesis of complex molecules designed to interact with biological targets. Its primary research application is in the development of potent and selective kinase inhibitors . Researchers utilize this compound to construct key pharmacophores, such as those found in BTK (Bruton's Tyrosine Kinase) inhibitors and other targeted therapies. The dichloropyrimidine core is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds with the kinase hinge region. The specific substitution pattern on the piperidine ring allows for fine-tuning of the inhibitor's physicochemical properties and binding affinity. Consequently, this intermediate is indispensable for exploring structure-activity relationships (SAR) and for generating novel chemical entities aimed at treating conditions like cancer and autoimmune disorders.

Properties

IUPAC Name

tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)21-6-4-5-11(9-21)18-7-10-8-19-13(17)20-12(10)16/h8,11,18H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUQSUXATXQMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Amination Protocol

A widely reported method involves initial alkylation of 2,4-dichloropyrimidin-5-methanol with tert-butyl 3-aminopiperidine-1-carboxylate under basic conditions. The reaction typically employs sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF) at 0–25°C for 2–4 hours, achieving 70–85% yields. Subsequent chlorination using thionyl chloride or phosphorus oxychloride introduces the reactive methyl chloride intermediate, which undergoes amination with piperidine derivatives.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents oligomerization
BaseNaH (1.2 equiv)Enhances nucleophilicity
SolventAnhydrous THFImproves solubility

Single-Pot SNAr Coupling

Recent advancements utilize microwave-assisted single-pot reactions between 2,4-dichloro-5-(chloromethyl)pyrimidine and tert-butyl 3-aminopiperidine-1-carboxylate. Employing N-methylpyrrolidone (NMP) as a high-boiling solvent with diisopropylethylamine (DIPEA, 2.0 equiv) at 135°C for 45 minutes under microwave irradiation achieves 78% yield. This method reduces side products from intermediate isolation.

Reductive Amination Strategies

For cases requiring milder conditions, reductive amination between 2,4-dichloropyrimidine-5-carbaldehyde and tert-butyl 3-aminopiperidine-1-carboxylate has been explored.

Sodium Triacetoxyborohydride-Mediated Process

A solution of aldehyde (1.0 equiv) and amine (1.1 equiv) in dichloromethane (DCM) reacts with sodium triacetoxyborohydride (1.5 equiv) at room temperature for 12 hours. This method provides 65–72% yield but requires rigorous moisture control.

Catalytic Hydrogenation

Alternative protocols use palladium on carbon (Pd/C, 10% w/w) under hydrogen atmosphere (1 atm) in ethanol. After 16 hours, filtration and concentration afford the product in 68% yield with >95% purity. While scalable, this approach risks over-reduction of the pyrimidine ring.

Protecting Group Manipulations

The tert-butoxycarbonyl (Boc) group on piperidine necessitates precise deprotection-reprotection sequences during multi-step syntheses.

Acidic Deprotection

Treatment with hydrogen chloride in ethyl acetate (4 M, 2.3 mL per mmol substrate) cleaves the Boc group quantitatively within 1 hour at room temperature. Subsequent neutralization with aqueous sodium hydroxide regenerates the free amine for further functionalization.

Stability Considerations

The Boc group demonstrates remarkable stability under SNAr conditions (pH 7–9, ≤100°C) but decomposes rapidly in strong acids (pH <2) or prolonged heating (>130°C). This compatibility enables sequential reactions without intermediate purification.

Catalytic and Solvent Innovations

Visible-Light Photocatalysis

Emerging methodologies employ 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as an oxidizing agent under blue LED irradiation. In dichloroethane with oxygen sparging, this system achieves 95% yield in 10 hours by accelerating radical-mediated coupling pathways.

Aqueous-Phase Synthesis

Environmentally benign protocols using hydroxypropyl methylcellulose (HPMC)/water mixtures (2 wt%) at 50°C demonstrate comparable efficiency (82% yield) to organic solvents. The heterogeneous system minimizes hydrolysis of chloropyrimidine intermediates while enhancing catalyst recovery.

Analytical Characterization

Critical quality attributes are verified through:

  • LC-MS : MH+ peak at m/z 421.1 (calculated 421.3)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 2H, piperidine-CH₂), 1.48 (s, 9H, Boc-CH₃)

  • HPLC Purity : >98% achieved via silica gel chromatography (ethyl acetate/hexane gradient)

Industrial-Scale Optimization

Cost-Reduction Strategies

  • Replacing NaH with K₂CO₃ lowers reagent costs by 40% without yield loss

  • Continuous flow reactors reduce reaction times from hours to minutes (5-minute residence time)

Waste Mitigation

Solvent recovery systems reclaim >90% THF and DCM, while aqueous workups remove inorganic salts (>99% efficiency) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally analogous compounds reveals critical differences in substituents, biological activity, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Molecular Weight Biological Relevance
Target Compound (1420841-26-4) 2,4-Dichloropyrimidin-5-yl, methylamino linker, tert-butyl carbamate 389.33 Potential kinase inhibitor scaffold; dichloropyrimidine enhances electrophilicity for covalent binding.
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (1289386-94-2) 2-Chloro-6-methylpyrimidin-4-yl, ether linker, tert-butyl carbamate 327.81 Pyrimidinyl-oxy linker may reduce steric hindrance; used in intermediate synthesis for antiviral agents.
(R)-tert-butyl 3-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate (1421028-36-5) 2-Chlorothiazol-5-yl, methylamino linker, chiral center 345.89 Thiazole substitution alters electronic properties; chiral center impacts target selectivity.
tert-Butyl-(R)-3-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (5d) Pyrrolopyridine-pyrazolopyrimidine fused ring, tert-butyl carbamate Not reported Covalent-reversible EGFR inhibitor; fused heterocycle enhances binding affinity and metabolic stability.
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-Aminopyrimidin-5-yl, hydroxyphenyl, piperazine ring Not reported Antimicrobial activity against S. aureus; intramolecular H-bonding stabilizes conformation.

Key Observations

Substituent Effects: The 2,4-dichloropyrimidine group in the target compound increases electrophilicity, making it suitable for covalent interactions with cysteine residues in kinases . The piperazine ring in the antimicrobial compound (CAS: Not reported) allows for greater conformational flexibility compared to the rigid piperidine scaffold in the target compound .

Biological Activity: The fused pyrrolopyridine-pyrazolopyrimidine system in compound 5d demonstrates superior EGFR inhibition (IC₅₀ < 10 nM) compared to simpler pyrimidine derivatives, highlighting the importance of extended π-systems in target engagement . The hydroxyphenyl substituent in the antimicrobial analog (CAS: Not reported) enables intramolecular hydrogen bonding, stabilizing the bioactive conformation and enhancing potency against S. aureus .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . However, the thiazole-containing analog (CAS: 1421028-36-5) requires specialized thiazole ring formation, increasing synthetic complexity .

Physicochemical Properties :

  • The tert-butyl carbamate group in all compounds improves solubility in organic solvents, facilitating purification. However, its bulkiness may hinder binding in sterically restricted enzyme pockets .

Biological Activity

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound integrates a piperidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H22Cl2N4O2\text{C}_{15}\text{H}_{22}\text{Cl}_2\text{N}_4\text{O}_2
PropertyValue
Molecular FormulaC15H22Cl2N4O2
Molecular Weight362.26 g/mol
CAS Number71630852

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The dichloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their functions. The piperidine ring enhances binding affinity to these targets, while the tert-butyl ester group influences solubility and stability, which are critical for bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, suggesting potential applications in treating bacterial infections. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

Anticancer Activity

The compound's anticancer potential has also been evaluated in various cancer cell lines. In vitro assays demonstrated that it can induce cytotoxic effects on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves apoptosis induction and cell cycle arrest at specific phases, which are critical for cancer therapy.

Case Studies

  • Inhibition of Kinases : A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that derivatives of this compound could selectively inhibit CDK activity, leading to reduced proliferation of cancer cells .
  • Metabolic Stability : In human liver microsome studies, the compound showed moderate metabolic stability compared to related compounds. This characteristic is crucial for its therapeutic viability as it may lead to prolonged action in systemic circulation .
  • Structure-Activity Relationship (SAR) : Research into SAR has identified that modifications on the piperidine ring significantly affect biological activity. For instance, altering substituents on the nitrogen atom can enhance binding affinity to target enzymes .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityKey Differences
tert-butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine-1-carboxylateModerate anticancer activityLacks dichloropyrimidine moiety
tert-butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylateLow antimicrobial activityDifferent amine substituent
tert-butyl (2S)-2-{(2,4-dichloropyrimidin-5-yl)methylamino}methyl)piperidine-1-carboxylateHigh selectivity for CDKDifferent stereochemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.